
Piperidin-4-one hydrate
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Overview
Description
Piperidin-4-one hydrate (CAS 40064-34-4) is a cyclic ketone derivative of piperidine, with the molecular formula C₅H₉NO·HCl·H₂O and a molecular weight of 153.61 g/mol. It exists as a white crystalline solid with 97% purity, commonly used in laboratory synthesis and pharmaceutical research . The compound’s hydrate form enhances its stability and solubility, making it a versatile intermediate in organic reactions, such as the synthesis of imine derivatives and tetrahydrothieno-pyridine compounds .
Chemical Reactions Analysis
Acid-Catalyzed Etherification and Cyclization
Piperidin-4-one hydrate undergoes etherification with trimethyl orthoformate (TMOF) in methanol using p-toluenesulfonic acid (PTSA) as a catalyst. This reaction produces N-Carbethoxy-4,4-dimethoxypiperidine, a precursor for further modifications .
Reaction Conditions :
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Temperature: 64°C
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Catalyst: 1.5 wt% PTSA
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Yield: 82.9% (GC purity: 99.05%)
This intermediate is hydrolyzed under basic conditions (e.g., NaOH) to yield 4,4-dimethoxypiperidine, which undergoes HCl-mediated cyclization to regenerate this compound .
Base-Mediated Hydrolysis and Condensation
In carbohydrate derivative synthesis, this compound participates in base-catalyzed tandem condensation-cyclization reactions. For example:
Reaction with D-Glucose :
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Reactants: D-glucose, 4-aminobenzoic acid, HCl, vinylurea
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Conditions: 80°C for 1 hour, followed by NaNO₂ addition
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Product: N-(β-D-glucopyranosyl-carbamoyl)-2,6-diphenyl-3-amylpiperidin-4-one .
Key Outcomes :
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Spirocyclic compounds form exclusively due to steric and electronic effects.
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IR spectral data confirm C–O–C (1035 cm⁻¹) and aromatic C–H (755 cm⁻¹) bonds .
Hydrochloric Acid-Mediated Hydration
The final step in this compound synthesis involves reacting 4,4-dimethoxypiperidine with aqueous HCl:
Process :
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HCl (30%) cooled to 10°C, followed by slow addition of 4,4-dimethoxypiperidine.
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Reaction mass heated to 75°C for 4 hours.
Mechanism : Acid-catalyzed cleavage of methoxy groups followed by hydration stabilizes the piperidin-4-one structure.
Photolytic and Oxidative Degradation
Piperidin-4-one derivatives undergo OH-initiated photo-oxidation, forming imines and nitramines:
Experimental Findings :
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Major product: 2,3,4,5-tetrahydropyridine (76% yield).
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Minor products: 1-nitropiperidine (12%) and 1-nitrosopiperidine (7%) .
Degradation Pathway :
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H-abstraction from NH or CH₂ groups.
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Formation of nitroso/nitramine derivatives via radical intermediates.
Hydrogenation and Reduction
This compound serves as a substrate for catalytic hydrogenation:
Key Insight : Rhodium catalysts minimize defluorination byproducts (<1%) compared to palladium .
Nucleophilic Substitution
The ketone group in this compound reacts with hydrazines to form hydrazones, a step in synthesizing 1-(N-Boc-4-piperidine):
Example :
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Reactants: N-Boc-4-piperidone + hydrazine hydrate
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Conditions: Room temperature, 2 hours in ethanol
Comparative Reaction Efficiency
The table below highlights optimized conditions for this compound synthesis versus conventional methods:
Parameter | Present Method | Conventional Method |
---|---|---|
Catalyst | PTSA | Toxic Lewis Acids |
Solvent | Methanol | Halogenated Solvents |
Yield | 86.37% | 60–65% |
Purity (HPLC) | 98.08% | 90–92% |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Piperidin-4-one hydrate in a research laboratory?
- Methodological Answer : Synthesis typically involves catalytic reactions under controlled conditions. For example, analogous hydrates are synthesized using hydrogen peroxide in aqueous solutions at 57–63°C for 4 hours, with variations in catalysts (e.g., HCl, nitric acid) to optimize yield and purity . Post-synthesis, confirm purity via HPLC or mass spectrometry (MS) and characterize stoichiometry using thermogravimetric analysis (TGA) to quantify hydrate water content .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Use a combination of:
- X-ray diffraction (XRD) to resolve crystalline structure and hydrogen-bonding networks .
- NMR spectroscopy (¹H/¹³C) to confirm molecular identity and detect hydrate-specific proton environments .
- FTIR to identify functional groups (e.g., carbonyl, hydroxyl) and hydrogen-bonding patterns .
Ensure experimental protocols are detailed in methods sections for reproducibility, as per academic guidelines .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, moisture-free containers at 2–8°C to prevent dehydration or hydrolysis. Safety protocols include using fume hoods during handling to avoid inhalation/contact, as recommended in safety data sheets .
Advanced Research Questions
Q. How can crystallographic data from this compound be effectively refined using SHELXL?
- Methodological Answer : SHELXL refinement involves:
Inputting reflection data and Laue group symmetry.
Assigning space groups (e.g., monoclinic vs. orthorhombic) via SHELXT’s automated routines .
Refining hydrogen-bonding parameters and anisotropic displacement factors iteratively .
Address challenges like twinning or partial occupancy of water molecules using high-resolution data and restraints .
Q. What strategies address discrepancies in hydrate stoichiometry across different synthesis batches?
- Methodological Answer : Batch variation may arise from humidity or temperature fluctuations during synthesis. Mitigation strategies include:
- Karl Fischer titration to quantify water content.
- TGA to validate thermal stability and dehydration steps .
- Standardizing reaction conditions (e.g., controlled humidity chambers) and reporting deviations in supplementary materials .
Q. How do molecular interactions in this compound influence its crystalline structure?
- Methodological Answer : Hydrate stability is governed by:
- Hydrogen-bonding networks between water molecules and the piperidinone ring, which can form clathrate-like structures under high water content .
- Van der Waals interactions between hydrophobic moieties, analyzed via Hirshfeld surfaces or computational models (e.g., DFT) .
Compare experimental XRD data with computational predictions to resolve ambiguities .
Q. How to resolve contradictions between computational predictions and experimental data on this compound’s reactivity?
- Methodological Answer : Discrepancies may arise from solvent effects or incomplete basis sets in simulations. Address by:
- Validating computational models (e.g., DFT) with experimental kinetics data (e.g., reaction rates in aqueous vs. non-polar solvents).
- Using hybrid methods (e.g., QM/MM) to account for solvent interactions .
Q. What are the best practices for documenting the synthesis and analysis of this compound to ensure reproducibility?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidin-4-One and Its Derivatives
Key Differences:
- Hydrate vs. Anhydrous Form : The hydrate form (153.61 g/mol) has improved stability compared to pure piperidin-4-one (99.13 g/mol), which is more reactive due to its free ketone group .
- Hydrochloride Salts : Piperidin-4-one hydrochloride hydrate shares the same molecular weight as the hydrate but exhibits higher solubility in polar solvents, advantageous for salt-sensitive reactions .
Substituted Piperidin-4-One Derivatives
- 1-(Piperidin-4-yl)ethanone Hydrochloride (CAS 89895-06-7): A methyl-substituted derivative with a similarity score of 0.89 to this compound. It is used in acetylated intermediates but lacks the hydrate’s stability in aqueous conditions .
- 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-one : A sterically hindered derivative with antioxidant properties, synthesized using oxidative methods. Its bulky structure reduces reactivity compared to this compound .
Properties
CAS No. |
709046-15-1 |
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Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
piperidin-4-one;hydrate |
InChI |
InChI=1S/C5H9NO.H2O/c7-5-1-3-6-4-2-5;/h6H,1-4H2;1H2 |
InChI Key |
JQKIHHHTOFFTAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1=O.O |
Origin of Product |
United States |
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